![molecular formula C₄H₈Br₂O₂ B044904 Dioxane dibromide CAS No. 15481-39-7](/img/structure/B44904.png)
Dioxane dibromide
Overview
Description
Dioxane dibromide is a chemical compound with the molecular formula C4H6Br2O2 . It has an average mass of 245.897 Da and a monoisotopic mass of 243.873444 Da .
Synthesis Analysis
Dioxane dibromide has been used as a solid brominating agent in the synthesis of various compounds . For instance, it has been used for the selective α-bromination of substituted acetophenones . It has also been used in the bromination of substituted coumarins under solvent-free conditions .Chemical Reactions Analysis
Dioxane dibromide has been used in various chemical reactions. For example, it has been used in the bromination of substituted coumarins . The reaction is believed to proceed through the formation of sulphonic acid, which then reacts with the amine to yield guanidines .Physical And Chemical Properties Analysis
Dioxane dibromide has a density of 2.1±0.1 g/cm3, a boiling point of 222.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.0±3.0 kJ/mol and a flash point of 85.9±25.8 °C . Its index of refraction is 1.548, and it has a molar refractivity of 37.2±0.3 cm3 .Scientific Research Applications
Bromination of Substituted Coumarins
Dioxane dibromide has been used in the bromination of substituted coumarins under solvent-free conditions . This process involves the regioselective bromination of substituted coumarins using dioxane dibromide as the solid brominating agent .
Synthesis of α-Bromo and α,α-Dibromoalkanones
Dioxane dibromide has been successfully used for the selective synthesis of α-bromo and α,α-dibromoalkanones . This process is carried out under solvent-free conditions and microwave irradiation .
α-Bromination of Substituted Acetophenones
Dioxane dibromide has been used for the selective α-bromination of substituted acetophenones . This process is carried out using dioxane as a solvent at room temperature .
Synthesis of Brominated Coumarins
Brominated coumarins have immense synthetic, biological, and industrial importance due to their occurrence in nature and applications in pharmaceuticals . Dioxane dibromide has been used in the synthesis of these brominated coumarins .
Synthesis of Furocoumarins and Dihydrofurocoumarins
Brominated coumarins serve as important synthetic precursors of furocoumarins and dihydrofurocoumarins . These compounds are widely used as photosensitizers and chemotherapeutic agents to combat skin diseases .
Synthesis of Insecticidal and Fungicidal Compounds
Halocoumarins, which can be synthesized using dioxane dibromide, exhibit insecticidal and fungicidal properties . This makes dioxane dibromide an important compound in the production of these insecticidal and fungicidal compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Dioxane dibromide, also known as 1,4-dioxane or molecular bromine, primarily targets organic compounds with double bonds, such as substituted coumarins . The compound’s role is to act as a brominating agent, introducing bromine atoms into the target molecules .
Mode of Action
Dioxane dibromide interacts with its targets through a process known as bromination . In this process, bromine atoms from dioxane dibromide are added to the target molecules, specifically at the sites of double bonds . This results in the formation of brominated derivatives of the target molecules .
Biochemical Pathways
The bromination of target molecules by dioxane dibromide affects various biochemical pathways. For instance, brominated coumarins, which are products of the interaction between dioxane dibromide and coumarins, serve as important synthetic precursors of furocoumarins and dihydrofurocoumarins . These compounds are widely used as photosensitizers and chemotherapeutic agents to combat skin diseases .
Pharmacokinetics
It’s known that the compound is used in solvent-free conditions, suggesting that it may have good bioavailability .
Result of Action
The primary result of dioxane dibromide’s action is the formation of brominated derivatives of the target molecules . These derivatives have various applications, including their use in the synthesis of photosensitizers and chemotherapeutic agents .
Action Environment
The action of dioxane dibromide is influenced by various environmental factors. For instance, the compound has been successfully used for selective α-bromination of substituted acetophenones by using dioxane as a solvent at room temperature . Moreover, it has been used for the selective synthesis of α-bromo and α,α-dibromoalkanones supported on silica gel under solvent-free conditions and microwave irradiation . These examples suggest that the compound’s action, efficacy, and stability can be influenced by factors such as temperature, the presence of a solvent, and the use of a supporting material .
properties
IUPAC Name |
1,4-dioxane;molecular bromine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Br2/c1-2-6-4-3-5-1;1-2/h1-4H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLTUUJDCNTTSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.BrBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935070 | |
Record name | Bromine--1,4-dioxane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dioxane dibromide | |
CAS RN |
15481-39-7 | |
Record name | 1,4-Dioxane, compd. with bromine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15481-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dioxane dibromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromine--1,4-dioxane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromine - 1,4-Dioxane Complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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